molecular formula C22H23N3O2S B11306788 1-(Biphenyl-4-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine

1-(Biphenyl-4-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine

Cat. No.: B11306788
M. Wt: 393.5 g/mol
InChI Key: KMAIEHVONQCDOF-UHFFFAOYSA-N
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Description

1-{[1,1’-BIPHENYL]-4-SULFONYL}-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is a complex organic compound that features a biphenyl sulfonyl group and a pyridinylmethyl piperazine moiety

Preparation Methods

The synthesis of 1-{[1,1’-BIPHENYL]-4-SULFONYL}-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-bromobiphenyl with sodium sulfinate to form the biphenyl sulfonyl intermediate. This intermediate is then reacted with 4-pyridylmethyl piperazine under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

1-{[1,1’-BIPHENYL]-4-SULFONYL}-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE undergoes various types of chemical reactions, including:

Scientific Research Applications

1-{[1,1’-BIPHENYL]-4-SULFONYL}-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[1,1’-BIPHENYL]-4-SULFONYL}-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The biphenyl sulfonyl group and the pyridinylmethyl piperazine moiety contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

1-{[1,1’-BIPHENYL]-4-SULFONYL}-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE can be compared with other similar compounds, such as:

    1-{[1,1’-BIPHENYL]-4-SULFONYL}-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE: This compound has a similar structure but with a different position of the pyridine ring, which may affect its chemical and biological properties.

    1-{[1,1’-BIPHENYL]-4-SULFONYL}-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE: Another isomer with the pyridine ring in a different position, leading to variations in reactivity and activity.

    1-{[1,1’-BIPHENYL]-4-SULFONYL}-4-[(PYRIDIN-4-YL)ETHYL]PIPERAZINE: This compound has an ethyl linker instead of a methyl linker, which can influence its overall properties.

Properties

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

IUPAC Name

1-(4-phenylphenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C22H23N3O2S/c26-28(27,22-8-6-21(7-9-22)20-4-2-1-3-5-20)25-16-14-24(15-17-25)18-19-10-12-23-13-11-19/h1-13H,14-18H2

InChI Key

KMAIEHVONQCDOF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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